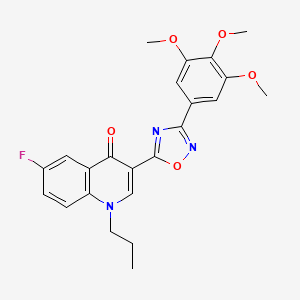

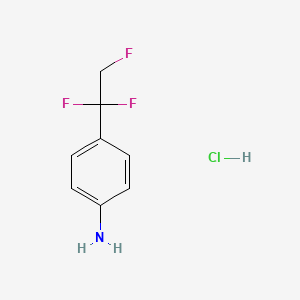

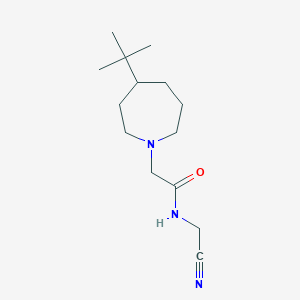

4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Morpholine is a common organic compound featuring both amine and ether functional groups.

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of morpholine derivatives is also well-studied, but the specific synthesis pathway for “4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide” is not available in the sources I have.Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Thiophene has a five-membered ring structure with a sulfur atom . Morpholine also has a ring structure, composed of four carbon atoms, one oxygen atom, and one nitrogen atom. The specific structure of “4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide” would depend on how these groups are connected, which is not specified in the sources I have.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of “4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide” would depend on its specific structure, which is not available in the sources I have.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Characterization

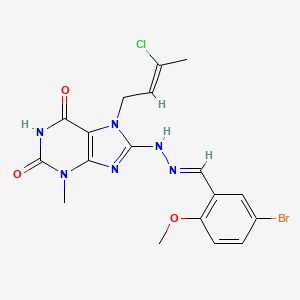

Novel synthesis approaches have been developed for compounds structurally related to "4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide", showcasing the versatility of these compounds in chemical synthesis. For instance, the synthesis and X-ray crystal structure analysis of compounds exhibiting potential as hepatitis B inhibitors highlight the detailed study of their electronic and spatial structures both theoretically and experimentally (Ivachtchenko et al., 2019).

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinities of these compounds to biological targets, demonstrating their potential in the development of new therapeutic agents. For example, compounds have been evaluated for their anti-breast cancer activity through molecular docking, indicating significant anticancer potential against MCF-7 breast cancer cell lines (Kumar et al., 2021).

Biological Activity and Potential Therapeutic Applications

Anticancer and Antiviral Activities

Research has identified derivatives with potent anticancer and antiviral activities. Notably, certain derivatives have been found to demonstrate nanomolar inhibitory activity against the Hepatitis B virus, showcasing their potential as novel antiviral agents (Ivachtchenko et al., 2019).

Antibacterial and Enzyme Inhibition

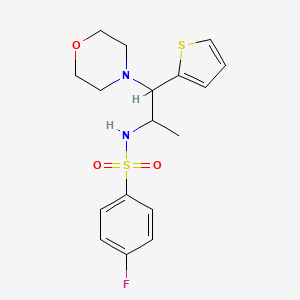

Other studies have explored the antibacterial and enzyme inhibition properties of similar compounds. For instance, derivatives have shown remarkable anti-TB activity and superior antimicrobial activity, highlighting their potential as novel antibiotics (S.V et al., 2019).

Carbonic Anhydrase Inhibition

Furthermore, some compounds have been synthesized to target carbonic anhydrase isozymes, indicating their potential in treating conditions like glaucoma and possibly contributing to the development of new therapeutic strategies (Gul et al., 2016).

Propiedades

IUPAC Name |

4-fluoro-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S2/c1-13(19-25(21,22)15-6-4-14(18)5-7-15)17(16-3-2-12-24-16)20-8-10-23-11-9-20/h2-7,12-13,17,19H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMFODUFQJYLLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate](/img/structure/B2924203.png)

![2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid](/img/structure/B2924205.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2924207.png)

![2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2924211.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2924215.png)